4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile
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Overview
Description
4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a combination of pyrrolidine, pyrimidine, piperazine, and benzonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the individual components, such as pyrrolidine, pyrimidine, and piperazine derivatives. These components are then linked together through a series of condensation and substitution reactions.
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Step 1: Synthesis of Pyrrolidin-1-yl Pyrimidine
- React pyrimidine-2-amine with pyrrolidine in the presence of a suitable base (e.g., sodium hydride) to form pyrrolidin-1-yl pyrimidine.
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Step 2: Synthesis of Piperazin-1-yl Methyl Benzonitrile
- React 4-chloromethylbenzonitrile with piperazine in the presence of a base (e.g., potassium carbonate) to form piperazin-1-yl methyl benzonitrile.
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Step 3: Coupling Reaction
- Couple the pyrrolidin-1-yl pyrimidine with piperazin-1-yl methyl benzonitrile using a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings.
Reduction: Reduction reactions can occur at the nitrile group to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine and benzonitrile moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine or benzonitrile derivatives.
Scientific Research Applications
4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(pyrrolidin-1-yl)benzonitrile
- 4-(pyrimidin-2-yl)piperazine
- 4-(piperazin-1-yl)methylbenzonitrile
Uniqueness
4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is unique due to its combination of multiple functional groups, which provides a versatile scaffold for drug design. Its ability to interact with various biological targets makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-[[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c21-15-17-3-5-18(6-4-17)16-24-11-13-26(14-12-24)20-22-8-7-19(23-20)25-9-1-2-10-25/h3-8H,1-2,9-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMKRIUFGIDWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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